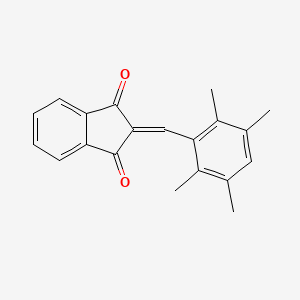![molecular formula C14H7Cl3N4O B3743149 5,7,8-trichloro-3-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B3743149.png)
5,7,8-trichloro-3-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile
Overview
Description
5,7,8-trichloro-3-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
The mechanism of action of 5,7,8-trichloro-3-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile involves the inhibition of bacterial DNA gyrase and topoisomerase IV enzymes, which are essential for bacterial DNA replication and transcription. This compound binds to the active site of these enzymes, preventing their function and ultimately leading to bacterial cell death. In cancer cells, this compound induces apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic proteins.
Biochemical and Physiological Effects:
5,7,8-trichloro-3-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile has been found to have low toxicity and high selectivity towards bacterial cells and cancer cells. It has also been shown to have good bioavailability and pharmacokinetic properties. In animal studies, this compound has been found to exhibit significant antimicrobial and anticancer activity without causing any significant adverse effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 5,7,8-trichloro-3-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile in lab experiments is its high selectivity towards bacterial cells and cancer cells, which makes it a promising candidate for the development of new antimicrobial and anticancer drugs. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and pharmacokinetic properties.
Future Directions
There are several future directions for the research and development of 5,7,8-trichloro-3-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile. One of the potential applications of this compound is in the development of new antibiotics for the treatment of drug-resistant bacterial infections. Additionally, this compound has shown promising results in the treatment of various types of cancer, and further research is needed to explore its potential as a cancer therapy. Other future directions for the research of this compound include exploring its potential as an antiviral agent and as a tool for studying DNA gyrase and topoisomerase IV enzymes.
Scientific Research Applications
5,7,8-trichloro-3-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Additionally, this compound has shown promising results in the treatment of cancer, as it has been found to induce apoptosis in cancer cells.
properties
IUPAC Name |
5,7,8-trichloro-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3N4O/c1-22-8-4-2-7(3-5-8)13-19-20-14-11(16)10(15)9(6-18)12(17)21(13)14/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCXFRNARNDICQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2C(=C(C(=C3Cl)Cl)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-{[(3-hydroxyphenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B3743082.png)
![2-ethyl-9-methoxy-7,12-dihydrothieno[2'',3'':4',5']pyrimido[1',2':1,2]pyrido[3,4-b]indol-4(6H)-one](/img/structure/B3743086.png)
![N-(10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B3743089.png)
![5-{[(3-hydroxyphenyl)amino]methylene}-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3743100.png)
![N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-3-methoxy-2-naphthamide](/img/structure/B3743102.png)
![N-[1-{[(4-chlorophenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B3743110.png)
![N-{2-(4-methoxyphenyl)-1-[(1-naphthylamino)carbonyl]vinyl}-2-furamide](/img/structure/B3743117.png)
![5-[(1-ethyl-2,2,4-trimethyl-1,2-dihydro-6-quinolinyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3743130.png)
![2'-[(benzylamino)carbonyl]-2-biphenylcarboxylic acid](/img/structure/B3743136.png)

![N-[3-(benzoylamino)phenyl]-1-naphthamide](/img/structure/B3743141.png)

![5-{[(2-methoxyphenyl)amino]methylene}-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3743154.png)